2-chloro-4-fluoro-5-nitroBenzamide
Description
Significance of Highly Substituted Benzamide (B126) Scaffolds in Modern Organic Synthesis
Highly substituted benzamide scaffolds are crucial in modern organic synthesis due to their presence in a wide array of biologically active compounds and functional materials. The arrangement of various substituents on the benzene (B151609) ring and the amide group allows for fine-tuning of the molecule's steric and electronic properties. This modularity is a key reason for their prevalence in drug discovery, where the benzamide core can act as a versatile scaffold for developing new therapeutic agents. The ability to introduce multiple functional groups onto the benzamide framework provides a platform for creating libraries of compounds for high-throughput screening. Furthermore, the amide bond itself is a key structural feature in many biological molecules and synthetic polymers.
Overview of Halogenated and Nitro-Substituted Aromatic Compounds in Synthetic Methodologies
Halogenated and nitro-substituted aromatic compounds are fundamental reagents and intermediates in a multitude of synthetic methodologies. The presence of halogens (F, Cl, Br, I) and nitro groups (NO2) on an aromatic ring significantly influences its reactivity.
Halogens, being electronegative, deactivate the aromatic ring towards electrophilic substitution, yet they can act as directing groups, influencing the position of incoming substituents. libretexts.org More importantly, halogens serve as versatile handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a wide range of nucleophiles onto the aromatic ring. The nitro group can also be readily reduced to an amino group, providing a gateway to a vast array of other functional groups and molecular architectures.
Research Landscape of 2-chloro-4-fluoro-5-nitroBenzamide within Advanced Organic Chemistry
This compound is a polysubstituted aromatic compound that embodies the characteristics of both halogenated and nitro-substituted systems. Its structure, featuring a chlorine atom, a fluorine atom, and a nitro group on the benzamide framework, makes it a subject of interest in advanced organic chemistry.
Research into this specific compound and its analogs is often driven by the need for specialized building blocks in the synthesis of targeted molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the herbicide saflufenacil. wipo.int The presence of multiple reactive sites on the molecule—the chloro, fluoro, and nitro groups, as well as the amide functionality—offers a rich platform for synthetic transformations.
The reactivity of each substituent is influenced by the others, leading to complex and often highly regioselective reactions. For example, the strong electron-withdrawing nature of the nitro group, ortho to the chlorine and meta to the fluorine, significantly activates the chlorine atom for nucleophilic aromatic substitution. The fluorine atom, being a poorer leaving group in SNAr reactions compared to chlorine, often remains intact during such transformations.
The synthesis of this compound itself typically starts from a more readily available precursor, such as 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid. The synthetic route often involves a nitration step, which requires careful control of reaction conditions to achieve the desired regioselectivity due to the directing effects of the existing chloro and fluoro substituents. masterorganicchemistry.comgoogle.com
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H4ClFN2O3 |
| Molecular Weight | 219.57 g/mol |
| CAS Number | 862875-20-5 |
Table 1: Chemical Properties of this compound.
The study of this compound and similar polysubstituted benzamides contributes to the broader understanding of reaction mechanisms, substituent effects, and regioselectivity in aromatic chemistry. This knowledge is crucial for the rational design and efficient synthesis of new and complex organic molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2O3 |
|---|---|
Molecular Weight |
218.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzamide |
InChI |
InChI=1S/C7H4ClFN2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |
InChI Key |
WTSFDNQTDBTFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Chloro 4 Fluoro 5 Nitrobenzamide
Established Synthetic Pathways for Substituted Benzamides
Substituted benzamides are a critical class of compounds in medicinal chemistry and material science. Their synthesis has been the subject of extensive research, leading to the development of both conventional and advanced methodologies.
Conventional Multistep Synthesis Strategies
The traditional approach to synthesizing substituted benzamides often involves multiple steps. A common strategy begins with a substituted benzoic acid, which is then converted to a more reactive acyl chloride. This intermediate subsequently reacts with an appropriate amine to form the final benzamide (B126) product. This method, while reliable, can be lengthy and may require the use of hazardous reagents.
Another conventional route involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent. Dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to activate the carboxylic acid, enabling the formation of the amide bond. While effective, these methods can generate significant byproducts that require removal.
Regioselective Functionalization Approaches in Benzamide Synthesis
Achieving regioselectivity—the control of where chemical modifications occur on a molecule—is a significant challenge in organic synthesis. For substituted benzamides, this is particularly important for controlling the placement of functional groups on the aromatic ring. Directed metalation is a powerful technique where a directing group on the benzene (B151609) ring guides a metalating agent to a specific position, allowing for subsequent functionalization. nih.gov
For instance, the ortho-selective metalation of aryl azoles, which are structurally related to benzamides, has been achieved using sterically hindered metal-amide bases. nih.gov This approach allows for the introduction of various substituents at the position adjacent to the azole ring with high selectivity. nih.gov Such strategies are crucial for creating complex, highly substituted benzamide derivatives with specific biological activities or material properties.
Targeted Synthesis of 2-chloro-4-fluoro-5-nitrobenzamide and Related Building Blocks
The specific synthesis of this compound relies on carefully chosen precursors and a sequence of well-defined chemical reactions.
Precursor-Based Synthetic Routes
Several viable starting materials can be utilized for the synthesis of this compound. A common and economically viable precursor is 2-chloro-4-fluorotoluene (B151448) . This compound can undergo a series of transformations, including photochlorination and nitration, to introduce the necessary functional groups.
Alternatively, 2-chloro-4-fluoro-5-nitrobenzoic acid serves as a more direct precursor. google.com This acid can be synthesized from 2-chloro-4-fluorobenzoic acid through nitration. google.com Once obtained, the carboxylic acid can be converted to the desired benzamide through an amidation reaction.
Another potential route involves starting with a related benzaldehyde , such as 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772). This aldehyde can be oxidized to the corresponding carboxylic acid, which is then subjected to amidation.
Role of Specific Reaction Conditions and Reagents
The successful synthesis of this compound hinges on the precise control of reaction conditions and the selection of appropriate reagents for each step.
Photochlorination: This reaction, initiated by light, is used to introduce chlorine atoms. For instance, the photochlorination of 2-chloro-4-fluorotoluene can be used to create a benzyl (B1604629) chloride derivative, which is a key intermediate. The selectivity of this reaction can be influenced by the solvent and temperature.
Mixed Acid Nitration: The introduction of the nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and a strong acid like sulfuric acid. This "mixed acid" generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction. The concentration and ratio of the acids are critical for controlling the extent and position of nitration.
Hydrolysis and Oxidation: Following nitration, a hydrolysis step may be necessary to convert an intermediate, such as a trichloromethyl group, into a carboxylic acid. This is often followed by an oxidation step to ensure the complete conversion to the benzoic acid derivative.
Amidation Reactions: The final step in the synthesis is the formation of the amide bond. This can be accomplished through several methods. A classic approach is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an amine. Direct amidation of the carboxylic acid with an amine is also possible, often requiring a catalyst or high temperatures to drive the reaction.
The following table summarizes a potential synthetic route starting from 2-chloro-4-fluorotoluene:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Photochlorination | Cl₂, UV light | 2-chloro-4-fluoro-1-(dichloromethyl)benzene |
| 2 | Mixed Acid Nitration | HNO₃, H₂SO₄ | 1-(dichloromethyl)-2-chloro-4-fluoro-5-nitrobenzene |
| 3 | Hydrolysis/Oxidation | Water, heat | 2-chloro-4-fluoro-5-nitrobenzoic acid |
| 4 | Amidation | SOCl₂, then NH₃ | This compound |
Advanced Synthetic Techniques and Green Chemistry Initiatives for Benzamides
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to several innovations in the production of benzamides.
Green Chemistry Approaches:
Catalytic Direct Amidation: To avoid the use of stoichiometric activating agents and the generation of waste, catalytic methods for direct amidation have been developed. These methods often employ metal catalysts or organocatalysts to facilitate the reaction between a carboxylic acid and an amine under milder conditions.
Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable solvent, is a key principle of green chemistry. Solvent-free methods for benzamide synthesis have been reported, often utilizing microwave or ultrasonic irradiation to promote the reaction.
Use of Safer Reagents: Efforts are being made to replace hazardous reagents with safer alternatives. For example, in cyanation reactions, which can be a step in the synthesis of some benzamide precursors, less toxic cyanide sources are being explored.
Advanced Synthetic Techniques:
Photoredox Catalysis: This technique uses light to initiate chemical reactions, often under mild conditions. It has been applied to C-H chlorination of aromatic compounds, offering a potentially more selective and sustainable alternative to traditional methods.
Flow Chemistry: Conducting reactions in a continuous flow system rather than in a traditional batch reactor can offer better control over reaction parameters, improved safety, and easier scalability. This is particularly advantageous for highly exothermic reactions like nitration.
These advanced techniques and green chemistry initiatives are paving the way for more sustainable and efficient production of this compound and other valuable chemical compounds.
Microwave-Assisted Synthesis for Substituted Benzamides
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method utilizes microwave irradiation to heat reaction mixtures, a process known as dielectric heating. Unlike conventional heating, which relies on thermal conduction, microwave energy is directly absorbed by polar molecules in the mixture, leading to rapid and uniform heating. This results in significant reductions in reaction times, often from hours to mere minutes, and can also lead to increased yields and cleaner reaction profiles.
The application of microwave irradiation is highly beneficial for the synthesis of benzamide derivatives. For instance, in the benzoylation of aromatic compounds, a key step in forming related structures, microwave-assisted conditions reduced reaction times from 5-8 hours to just 4-6 minutes. Similarly, the hydrolysis of benzamide to benzoic acid, a related process, can be completed in just 10 minutes using microwave heating with 20% sulfuric acid. A series of N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates were effectively synthesized using a microwave-assisted bimolecular nucleophilic substitution as the key final step. These examples underscore the potential of microwave technology to be applied to the synthesis of this compound from its corresponding acid or ester, promising a dramatic increase in synthetic efficiency.
Table 1: Comparison of Reaction Times for Benzoylation under Different Conditions
| Method | Typical Reaction Time |
|---|---|
| Conventional Heating | 5 - 8 hours |
| Sonication (Ultrasonic) | 40 - 60 minutes |
| Microwave Irradiation | 4 - 6 minutes |
Solvent-Free and Atom-Economical Methodologies in Benzamide Preparation
In line with the principles of green chemistry, solvent-free and atom-economical synthetic methods are gaining prominence. These approaches aim to minimize waste and environmental impact by eliminating volatile organic solvents and maximizing the incorporation of reactant atoms into the final product.
One notable solvent-free method for N-benzoylation involves the use of enol esters, such as vinyl benzoate, to directly introduce a benzamido group onto amines and anilines. tandfonline.com This reaction proceeds neatly under magnetic stirring at room temperature without any solvent or activation agent, offering a clean and environmentally compatible pathway to substituted benzamides. tandfonline.com The desired products are often isolated in good yields simply by crystallization, further reducing the need for solvent-intensive purification steps like column chromatography. tandfonline.com
Table 2: Examples of Solvent-Free Benzoylation of Amines with Vinyl Benzoate tandfonline.com
| Amine Substrate | Reaction Time (hours) | Isolated Yield (%) |
|---|---|---|
| Aniline | 18 | 90 |
| 4-Nitroaniline | 24 | 85 |
| Benzylamine | 18 | 88 |
Catalytic Approaches in Benzamide Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to amides with high efficiency and selectivity. The synthesis of this compound typically starts from its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com
A primary catalytic route involves the activation of the carboxylic acid to form a highly reactive intermediate, such as an acyl chloride. This is commonly achieved by treating the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). Alternatively, a novel method involves reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with 2-chloro-4-fluoro-5-nitrotrichloromethane benzene in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) at around 80-85°C. google.com This reaction efficiently produces the corresponding acyl chloride, which can then be readily converted to this compound upon reaction with an ammonia (B1221849) source. google.com
Beyond this specific route, a wide array of catalytic systems has been developed for general benzamide synthesis:
Boric Acid Catalysis : A simple and effective method involves heating a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst to produce the primary amide.
Heterogeneous Catalysis : A reusable solid acid catalyst, created by immobilizing a Lewis acidic ionic liquid on diatomite earth (diatomite earth@IL/ZrCl₄), has been shown to effectively catalyze the direct condensation of benzoic acids and amines under ultrasonic irradiation. This approach offers advantages such as catalyst recyclability, short reaction times, and high yields under mild, eco-friendly conditions.
Superacid Catalysis : Direct amidation of aromatic compounds can be achieved through electrophilic aromatic substitution using cyanoguanidine in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H). This method allows for the formation of a C-C bond and subsequent conversion to the amide group in a single pot.
Metal-Based Catalysis : Nanoscale heterojunctions of zinc oxide, nickel oxide, and nickel have been employed as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes and secondary amines.
Table 3: Overview of Catalytic Systems for Benzamide Synthesis
| Catalyst System | Reactants | Methodology | Reference |
|---|---|---|---|
| FeCl₃ (Lewis Acid) | Carboxylic Acid + Trichloromethyl Derivative | Acyl chloride formation | google.com |
| Thionyl Chloride / DMF | Carboxylic Acid | Acyl chloride formation | |
| Boric Acid | Carboxylic Acid + Urea | Direct amidation | |
| Diatomite earth@IL/ZrCl₄ | Carboxylic Acid + Amine | Direct condensation with ultrasound | |
| CF₃SO₃H (Superacid) | Arene + Cyanoguanidine | Electrophilic amidation |
Reaction Mechanisms and Reactivity Studies of 2 Chloro 4 Fluoro 5 Nitrobenzamide
Electrophilic Aromatic Substitution Patterns on Halogenated Nitrobenzamides
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the reaction's feasibility and regioselectivity are heavily dependent on the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating and as ortho-, para- or meta-directors based on their electronic effects (resonance and inductive effects). chemistrytalk.org
In the case of halogenated nitrobenzamides like 2-chloro-4-fluoro-5-nitrobenzamide, the aromatic ring is decorated with multiple deactivating groups.
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and induction. It directs incoming electrophiles to the meta position. youtube.comyoutube.com
Halogens (-Cl, -F): Halogens are also deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. Uniquely, they are ortho-, para-directors.
Amide Group (-CONH₂): The amide group is a deactivating, meta-directing group because the carbonyl moiety withdraws electron density from the ring.
The benzene (B151609) ring of this compound has substituents at positions 1, 2, 4, and 5. The only available positions for an incoming electrophile are C3 and C6.
| C6 | ortho | meta | para | ortho | Unfavorable |
As the table indicates, the cumulative directing effects of the existing substituents would strongly favor the substitution of an incoming electrophile at the C3 position. However, the presence of four deactivating groups makes the aromatic ring extremely electron-deficient and thus highly unreactive towards electrophilic attack. Standard EAS reactions are therefore very difficult to achieve on this substrate.
The synthesis of the precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, often involves the nitration of 2-chloro-4-fluorobenzoic acid. This reaction is itself an example of electrophilic aromatic substitution on a halogenated benzoic acid, where the nitro group is introduced onto the ring. The conditions for such nitrations typically require strong acids like a mixture of concentrated nitric and sulfuric acids to generate the potent nitronium ion (NO₂⁺) electrophile.
Computational Chemistry and Theoretical Studies on 2 Chloro 4 Fluoro 5 Nitrobenzamide and Analogues
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, molecular electrostatic potential)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-chloro-4-fluoro-5-nitrobenzamide.
Density Functional Theory (DFT) studies are widely used to investigate the geometric and electronic properties of substituted benzamides. nih.gov For benzamide (B126) derivatives, DFT calculations, often using methods like B3LYP with a 6-31+G(d,p) basis set, can determine stable conformations and the effects of various substituents on the molecule's energy and structure. Studies on benzamides with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) show that these substituents significantly influence the electronic energy levels and stability of the molecule. For instance, in para- and meta-substituted benzamides, the stability is found to follow the order: Cl > NO₂ > OCH₃ > CN > CH₃.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (Egap) is a key parameter; a smaller gap suggests higher reactivity and is often a desirable trait for certain applications. researchgate.net For aromatic nitro compounds like nitrobenzene (B124822) and its derivatives, the introduction of electron-withdrawing groups tends to lower the energy levels of both HOMO and LUMO. The presence of the nitro, chloro, and fluoro groups in this compound would be expected to lower its frontier orbital energies and influence its reactivity, a critical factor for potential biological activity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitrobenzene | -7.61 | -1.74 | 5.87 |
| p-Chloronitrobenzene | -7.68 | -1.99 | 5.69 |
| Aniline | -5.77 | 0.67 | 6.44 |
This table, based on data for related structures, illustrates how substituents affect frontier orbital energies. The values for this compound would be influenced by the combined electronic effects of its chloro, fluoro, and nitro substituents.
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For halogenated and nitro-substituted aromatic compounds, the MEP surface reveals distinct regions of positive and negative potential. Halogen atoms can exhibit a region of positive electrostatic potential (a "sigma-hole"), which allows for "halogen bonding," an attractive interaction with nucleophiles. acs.org In molecules containing nitro groups, the oxygen atoms are regions of strong negative potential, making them likely sites for hydrogen bond acceptance. The MEP of this compound would show a complex interplay of these features: negative potentials around the carbonyl and nitro oxygens, and potentially positive potentials on the halogen atoms, guiding its intermolecular interactions.
Molecular Modeling and Simulation Approaches for Substituted Benzamides
Molecular modeling and simulation are powerful techniques to study the dynamic behavior of substituted benzamides and their interactions with biological targets.
Molecular Docking is a computational method used to predict the binding orientation and affinity of a molecule to a target protein. This approach has been applied to various benzamide derivatives to explore their potential as inhibitors for enzymes like Cholesteryl Ester Transfer Protein (CETP), acetylcholinesterase (AChE), and histone deacetylases (HDACs). researchgate.net Docking studies show that benzamides can fit into binding clefts, often forming key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues. researchgate.net For example, in a study of N-substituted benzamides as antitumor agents, docking simulations revealed hydrogen bonding and hydrophobic interactions with HDAC2 and HDAC8. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. nih.gov MD simulations have been used to study mercapto-benzamide inhibitors of HIV nucleocapsid protein 7, elucidating their mechanism of action. nih.gov In another study on new benzamide inhibitors of AChE, dynamic simulations indicated that the ligands reduced the flexibility of the enzyme, suggesting a mechanism of inhibition that involves increasing the enzyme's stiffness. For a compound like this compound, MD simulations could be used to validate docking poses, assess the stability of its interactions with a target, and understand how it behaves in a biological environment like a cell membrane.
Quantitative Structure-Activity Relationship (QSAR) Studies in Benzamide Chemistry
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is extensively used in the design of new benzamide derivatives with improved potency.
QSAR models for benzamides have been developed for various therapeutic areas, including anticancer and antibacterial agents. These models use molecular descriptors that quantify physicochemical properties like hydrophobicity, electronics, and sterics. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character and hydrogen bond-donating groups were crucial for activity, while electron-withdrawing groups had a negative influence. Another study on benzylidene hydrazine (B178648) benzamides as anticancer agents developed a QSAR model with high predictive ability (R² = 0.849), using descriptors for solubility (Log S) and molar refractivity (MR). researchgate.net
The development of a robust QSAR model involves several key statistical parameters for validation:
| Parameter | Description | Good Model Indication |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | Value close to 1.0 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model (internal validation). | Value > 0.5 |
| F-test value | Indicates the statistical significance of the model. | High value |
These studies provide a framework for designing novel compounds like this compound by predicting their activity based on calculated structural descriptors.
Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding, crystal packing)
The three-dimensional conformation and the network of intermolecular interactions of this compound are critical for its solid-state properties and its ability to interact with biological receptors.
Conformational Analysis reveals the preferred spatial arrangement of atoms in a molecule. In substituted benzamides, a key conformational feature is the dihedral angle between the phenyl ring and the amide group. For para-substituted nitrobenzene derivatives, the nitro group is often twisted out of the plane of the benzene (B151609) ring due to intermolecular interactions in the crystal lattice, with a mean twist angle of about 7.3 degrees. The presence of bulky or electronically demanding substituents, as in this compound, will influence the preferred conformation and the planarity of the molecule.
Intermolecular Interactions govern how molecules arrange themselves in a crystal.
Hydrogen Bonding: The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular structures. mdpi.com Benzamides commonly form dimer motifs through N-H···O hydrogen bonds. In zinc(II) chloride complexes with benzamides, extended networks are formed through N-H···O and N-H···Cl hydrogen bonds. The nitro group is also a strong hydrogen bond acceptor and can participate in N-H···O and C-H···O interactions.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Fluoro 5 Nitrobenzamide and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation of Benzamide (B126) Derivatives
X-ray crystallography is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For benzamide derivatives, this method reveals crucial details about molecular conformation, intermolecular interactions, and crystal packing. While a specific crystal structure for 2-chloro-4-fluoro-5-nitrobenzamide is not publicly available, the analysis of related structures provides insight into its likely solid-state characteristics.
Substituted benzamides frequently form hydrogen-bonded dimers in the solid state. mdpi.commdpi.com The amide groups of two molecules typically interact through N-H···O hydrogen bonds, creating a characteristic R2,2(8) ring motif. This robust supramolecular synthon often dictates the primary packing arrangement. The planarity of the molecule can be influenced by its substituents. For instance, in 2-nitro-N-(4-nitrophenyl)benzamide, the two aromatic rings are significantly twisted with respect to each other. The nitro groups in this compound are also slightly twisted out of the plane of their attached phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the connectivity and chemical environment of atoms can be obtained.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The benzene (B151609) ring has two protons, and their chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which deshields nearby protons, shifting their signals to a lower field (higher ppm). The chloro and fluoro groups are also electronegative and will contribute to this deshielding. The amide protons (–NH₂) typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. researchgate.net In a non-polar solvent like CDCl₃, the amide protons of similar compounds appear around 6-8 ppm, while in a hydrogen-bond-accepting solvent like DMSO-d₆, they can shift further downfield. chemicalbook.com The aromatic protons are expected to appear as doublets due to coupling with the adjacent fluorine atom and potentially smaller long-range couplings. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.0 - 8.4 | d | J(H-F) ≈ 6-9 |
| H-6 | 8.5 - 8.9 | d | J(H-F) ≈ 2-4 |
| -NH₂ | 6.0 - 9.0 | br s | - |
Note: Predicted values are based on the analysis of related substituted benzamides and may vary depending on the solvent and experimental conditions. publish.csiro.au
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are determined by the attached substituents. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons directly bonded to electronegative substituents (Cl, F, NO₂) will be significantly influenced. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will show a complex pattern of signals, with their chemical shifts determined by the combined electronic effects of all substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-Cl | 125 - 130 |
| C-F | 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |
| C-NO₂ | 145 - 150 |
| C-H (C3) | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |
| C-H (C6) | 128 - 133 |
| C-CONH₂ | 135 - 140 |
Note: Predicted values are based on additivity rules and data from related substituted benzenes and benzamides. wisc.edumdpi.com
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds and provides valuable structural information. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluoroaromatic compounds. thermofisher.com The precise chemical shift is influenced by the electronic nature of the adjacent substituents. The fluorine signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-3 and H-5, though H-5 is substituted by a nitro group in the target molecule, so it will couple to H-3 and H-6). The magnitude of the coupling constants (J-values) provides information about the spatial relationship between the fluorine and the coupled protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| ¹⁹F | -110 to -130 | dd | ³J(F-H3) ≈ 6-9, ⁴J(F-H6) ≈ 2-4 |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on data for related fluoroaromatic compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and molecular vibrations.
For this compound, the IR and Raman spectra are expected to show characteristic bands for the amide, nitro, and halo-aromatic moieties. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. chemicalbook.com The C=O stretching vibration, known as the Amide I band, is a strong absorption expected around 1680-1640 cm⁻¹. The N-H bending vibration, or Amide II band, is typically found in the 1650-1600 cm⁻¹ region.
The nitro group will give rise to two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically between 1200-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H stretch | Amide (-NH₂) | 3400 - 3200 |
| C=O stretch (Amide I) | Amide (-CONH₂) | 1680 - 1640 |
| N-H bend (Amide II) | Amide (-NH₂) | 1650 - 1600 |
| C-N stretch | Amide (-CONH₂) | 1420 - 1380 |
| Asymmetric NO₂ stretch | Nitro (-NO₂) | 1550 - 1500 |
| Symmetric NO₂ stretch | Nitro (-NO₂) | 1360 - 1320 |
| C-F stretch | Fluoroaromatic | 1200 - 1000 |
| C-Cl stretch | Chloroaromatic | 800 - 600 |
Note: Predicted values are based on characteristic group frequencies from related compounds.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Under electron ionization (EI), the molecular ion is expected to undergo a series of fragmentation reactions. A common fragmentation pathway for benzamides is the loss of the amino radical (•NH₂) to form a stable benzoyl cation. This benzoyl cation can then lose a molecule of carbon monoxide (CO) to form a phenyl cation.
The presence of the nitro group introduces additional fragmentation pathways. A characteristic fragmentation is the loss of the nitro group (•NO₂) or nitric oxide (•NO). nih.gov The fragmentation pattern can be complex due to the presence of multiple functional groups. High-resolution mass spectrometry would be essential for determining the elemental composition of the fragment ions and confirming the fragmentation pathways. acs.org
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Description |
| 219/221 | [C₇H₄ClFNO₃]⁺ | Molecular ion (M⁺) with isotopic pattern for Cl |
| 203/205 | [M - NH₂]⁺ | Loss of amino radical |
| 173/175 | [M - NO₂]⁺ | Loss of nitro group |
| 175/177 | [M - CO - NH₂]⁺ | Loss of CO from the benzoyl cation |
| 145/147 | [M - CO - NO₂]⁺ | Loss of CO from the nitro-benzoyl cation |
Note: The m/z values are based on the most abundant isotopes. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M peak.
Derivatization Strategies and Synthetic Applications of 2 Chloro 4 Fluoro 5 Nitrobenzamide
Utilization as a Building Block in Complex Organic Synthesis
2-chloro-4-fluoro-5-nitrobenzamide and its corresponding acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, are valuable precursors for constructing intricate molecular architectures. The presence of the nitro group, which can be readily reduced to an amine, and the reactive chloro and fluoro substituents, which can undergo nucleophilic substitution, provides a powerful platform for synthetic transformations.
The related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been effectively used in the solid-phase synthesis of a variety of heterocyclic scaffolds. nih.gov This approach involves immobilizing the benzoic acid on a resin, followed by sequential reactions including chlorine substitution, nitro group reduction, and cyclization to form fused ring systems. nih.gov This methodology has proven successful for creating libraries of compounds with significant potential in drug discovery. nih.gov
Benzimidazoles: The synthesis of 1,2,5,6-tetrasubstituted benzimidazoles can be achieved using an orthogonally functionalized benzene (B151609) ring as a core structure. This allows for the introduction of diverse substituents at various stages of the synthesis, providing a high degree of molecular diversity.
Benzotriazoles: Similar to benzimidazoles, the synthesis of benzotriazoles can be accomplished through the cyclization of an appropriately substituted o-phenylenediamine (B120857) precursor derived from a nitro-containing benzoic acid. nih.gov
Quinoxalinones: The construction of quinoxalinone scaffolds can also be achieved from precursors like 4-chloro-2-fluoro-5-nitrobenzoic acid through a series of resin-supported reactions. nih.gov
Benzodiazepinediones: The synthesis of 1,4-benzodiazepine-2,5-diones has been reported via a two-step process involving an Ugi four-component condensation of a nitrobenzoic acid, an aldehyde, an isocyanide, and an α-amino ester, followed by reductive cyclization of the resulting nitro compound.
Isoquinolones: Various synthetic routes to isoquinolones have been developed, often involving the cyclization of substituted benzamides or benzonitriles. For instance, a palladium-catalyzed cascade dehydrogenative cross-coupling/annulation of N-alkoxybenzamides with β-keto esters provides access to isoquinolinone derivatives. Another approach involves a rhodium-catalyzed C-H activation/annulation reaction.
This compound serves as a valuable starting material for the synthesis of other polysubstituted aromatic compounds. The functional groups on the benzene ring can be selectively modified to introduce a wide range of substituents.
Polysubstituted Benzoic Acids: The amide group can be hydrolyzed to a carboxylic acid, and the nitro group can be reduced to an amine, which can then be further functionalized. For example, 2-chloro-4-nitrobenzoic acid can be converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which is a key intermediate in the synthesis of various biologically active compounds. The preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid itself is often achieved through the nitration of 2-chloro-4-fluorobenzoic acid.
Polysubstituted Benzaldehydes: 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. One synthetic route involves the nitration of 2-chloro-4-fluorotoluene (B151448), followed by bromination and subsequent hydrolysis and oxidation. Another method starts with the nitration of 2-chloro-4-fluorobenzaldehyde.
Development of Novel Benzamide (B126) Derivatives from this compound
The reactivity of the functional groups in this compound allows for the synthesis of a diverse range of novel benzamide derivatives. These derivatives often exhibit interesting biological activities and material properties. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their antidiabetic potential. The synthesis involves the reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride with various amines.
The development of new synthetic methodologies, such as the use of DAST (diethylaminosulfur trifluoride) for amide bond formation, has expanded the scope of accessible benzamide derivatives. This method has been shown to be effective for a wide range of carboxylic acids and amines, including those with electron-deficient groups.
Role in Supramolecular Chemistry and Functional Material Design
The benzamide functional group is known to participate in hydrogen bonding, a key interaction in supramolecular chemistry. The ability of this compound derivatives to form well-defined supramolecular structures makes them interesting candidates for the design of functional materials. While direct studies on the supramolecular chemistry of this compound itself are not extensively reported, the properties of related benzamide derivatives provide insights into its potential.
The presence of multiple functional groups allows for the tuning of intermolecular interactions, which can influence crystal packing and the formation of higher-order assemblies. The development of novel benzamide derivatives with specific electronic and steric properties can lead to materials with tailored optical, electronic, or recognition properties.
Future Research Directions and Emerging Paradigms in Polysubstituted Benzamide Chemistry
Innovations in Synthesis and Sustainable Chemical Processes for Complex Benzamides
The synthesis of complex benzamides like 2-chloro-4-fluoro-5-nitrobenzamide relies on the efficient preparation of key intermediates. A crucial precursor is 2-chloro-4-fluoro-5-nitrobenzoic acid. wipo.int Traditional and novel synthetic routes to this intermediate often begin with 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid.
Once the substituted benzoic acid is obtained, it can be converted to the corresponding benzamide (B126). Modern advancements in amide bond formation are moving towards more sustainable and efficient processes. These include transition-metal-free transamidation reactions, which allow for the conversion of one amide into another under solvent-free conditions or with activators like trimethylsilyl (B98337) chloride (TMSCl). Palladium-catalyzed carbonylative transformations also present an efficient route to synthesize aromatic amides from aryl halides.
| Starting Material | Key Steps | Product | Reported Advantages | Reference |
|---|---|---|---|---|
| 2-chloro-4-fluorotoluene | Photochlorination, Mixed Acid Nitration, Hydrolysis-Oxidation | 2-chloro-4-fluoro-5-nitrobenzoic acid | High yield (>80%), mild conditions, suitable for industrial scale. | |
| 2-chloro-4-fluorobenzotrichlorotoluene | Nitration with mixed acid, Hydrolysis | 2-chloro-4-fluoro-5-nitrobenzoic acid | Efficient synthesis of the key trichlorotoluene intermediate. | |
| 2-chloro-4-fluorobenzoic acid | Nitration with oleum (B3057394) and nitric acid | 2-chloro-4-fluoro-5-nitrobenzoic acid | Novel nitration process. | wipo.int |
| Primary Amides | Reaction with secondary amines in the presence of TMSCl | Tertiary Amides | Metal-free transamidation. | |
| Aryl Halides | Palladium-catalyzed C-C coupling with isocyanides | Amides | Mild conditions, applicable to natural product synthesis. |
Advanced Computational and Data-Driven Approaches in Benzamide Research
Computational chemistry and data-driven methodologies are revolutionizing the study of polysubstituted benzamides, offering deep insights into their properties and potential applications. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic and structural properties of benzamide derivatives. bohrium.com DFT calculations can determine the most stable molecular structures by comparing the energies of different conformations and can be used to establish Quantitative Structure-Activity Relationship (QSAR) models. bohrium.comtandfonline.com For instance, DFT studies on chiral benzimidazoles have provided insights into their chemical reactivity and stability through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.
The rise of machine learning (ML) and artificial intelligence (AI) is creating a new paradigm in drug discovery, with significant implications for benzamide research. ML models can predict a wide range of small molecule properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. arxiv.orgresearchgate.net These data-driven approaches can accelerate the identification of promising drug candidates by screening vast chemical libraries and optimizing molecular properties. arxiv.orgnih.gov By integrating network pharmacology features with the physicochemical properties of compounds, machine learning frameworks can predict therapeutic effects and potential cytotoxicity, as demonstrated in studies on SARS-CoV-2. nih.gov This synergy between computational simulations and experimental data is paving the way for more efficient and targeted drug development.
| Methodology | Application in Benzamide Research | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Determining stable conformations, electronic properties, and reactivity. | Prediction of molecular geometry, energy changes, and reactive sites (MEP). | bohrium.com |
| Molecular Docking & MD Simulations | Studying interactions between benzamide derivatives and biological targets. | Elucidation of binding modes and affinity for proteins like enzymes and receptors. | tandfonline.com |
| Machine Learning (ML) / Artificial Intelligence (AI) | Predicting molecular properties (ADMET, solubility, binding affinity). | Accelerated drug discovery, lead optimization, and drug repurposing. | arxiv.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Development of predictive models for designing compounds with desired activities. | bohrium.com |
Exploration of Novel Reactivity and Transformational Pathways for Substituted Benzamides
While the amide bond is known for its stability, recent research has focused on unlocking its synthetic potential through novel activation and transformation strategies. The inherent inertness of the amide group presents a challenge, but various methods have been developed to achieve transformations that were once considered difficult.
One area of innovation is the direct functionalization of benzamides. For example, transition-metal-free methods using lithium diisopropylamide (LDA) have been shown to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, leading to α-sulfenylated ketones. Furthermore, ruthenium-catalyzed C-H bond activation enables the annulation of substituted benzamides with iodonium (B1229267) ylides to produce isocoumarin (B1212949) derivatives, which are valuable precursors for other biologically important molecules. acs.org
The amide group itself can be the site of transformation. Transamidation reactions, which swap the amine portion of the amide, are increasingly being developed under metal-free or catalyzed conditions, broadening the synthetic utility of existing amides. Beyond simple substitution, the entire amide moiety can be transformed. For instance, palladium-catalyzed decarbonylative borylation allows for the conversion of benzylic carboxylic acids (precursors to many benzamides) into valuable benzylboronates. acs.org The development of strongly acidic benzamide derivatives, such as N-triflylbenzamides, opens up new avenues for their use as substrates in reactions like cross-coupling and nucleophilic aromatic substitutions, where they can act as unique building blocks for functional materials. These emerging transformational pathways highlight the versatility of the benzamide scaffold in modern organic synthesis.
| Transformation Type | Description | Reagents/Catalyst | Significance | Reference |
|---|---|---|---|---|
| Direct Alkylation | Direct alkylation of N,N-dialkyl benzamides with methyl sulfides. | Lithium diisopropylamide (LDA) | Transition-metal-free synthesis of α-sulfenylated ketones. | |
| C-H Activation/Annulation | Site-selective tandem annulation of substituted benzamides with iodonium ylides. | Ruthenium catalyst | One-pot synthesis of isocoumarin derivatives. | acs.org |
| Transamidation | Conversion of one amide to another by exchanging the amine component. | BF3•OEt2, TMSCl, or catalyst-free (melt) | Versatile, atom-economical synthesis of diverse amides. | |
| Decarbonylative Borylation | Conversion of benzylic carboxylic acids to benzylboronates. | Palladium catalyst | Synthesis of valuable boronic esters via C-O cleavage and CO extrusion. | acs.org |
| Functionalization of N-Triflylbenzamides | Using highly acidic benzamides in cross-coupling and SNAr reactions. | Various (e.g., Pd catalysts) | Creation of novel functional materials from stable, strongly acidic precursors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
